![molecular formula C21H19NO4S B5367277 N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)
N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide, also known as SR 57227A, is a selective serotonin 5-HT3 receptor agonist that has been extensively studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide 57227A acts as a selective agonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. By activating this receptor, this compound 57227A may help to alleviate symptoms of nausea and vomiting in patients undergoing chemotherapy or suffering from other conditions.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects, this compound 57227A has also been studied for its biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential antidepressant effects. It has also been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its potential anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide 57227A in lab experiments is its high selectivity for the serotonin 5-HT3 receptor, which allows for more precise targeting of this receptor. However, one limitation is its relatively low potency compared to other 5-HT3 receptor agonists, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide 57227A. One area of interest is its potential use in the treatment of other conditions that involve nausea and vomiting, such as motion sickness or gastroesophageal reflux disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to better understand the biochemical and physiological effects of this compound 57227A and its potential mechanisms of action in various diseases.
Synthesemethoden
N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide 57227A can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with 2-chloroethyl sulfonate to form 2-(2-methylphenoxy)ethyl sulfonate. The resulting compound is then reacted with dibenzo[b,d]furan-2-carbaldehyde in the presence of a base to form the final product, this compound 57227A.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide 57227A has been extensively studied for its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of chemotherapy-induced nausea and vomiting, as well as in the treatment of irritable bowel syndrome.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]dibenzofuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-6-2-4-8-19(15)25-13-12-22-27(23,24)16-10-11-21-18(14-16)17-7-3-5-9-20(17)26-21/h2-11,14,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWLPDOYUHZYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.